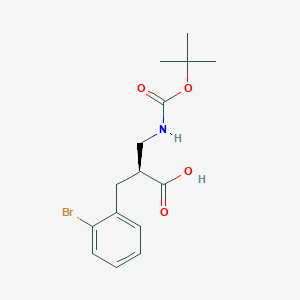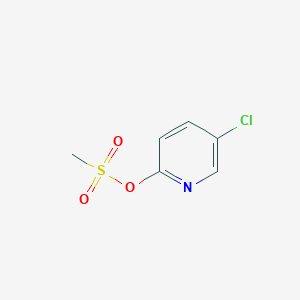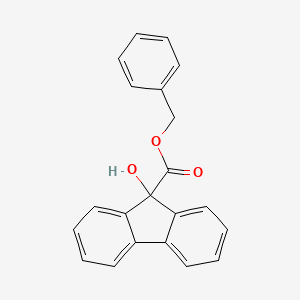
Benzyl 9-hydroxyfluorene-9-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 9-hydroxyfluorene-9-carboxylate is an organic compound with the molecular formula C21H16O3 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and features a benzyl ester group attached to the 9-hydroxyfluorene-9-carboxylate core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzyl 9-hydroxyfluorene-9-carboxylate can be synthesized through several methods. One common approach involves the esterification of 9-hydroxyfluorene-9-carboxylic acid with benzyl alcohol. This reaction typically requires an acid catalyst, such as sulfuric acid or hydrochloric acid, and is conducted under reflux conditions to facilitate the formation of the ester bond .
Another method involves the reaction of 9-hydroxyfluorene-9-carboxylic acid with benzyl chloride in the presence of a base, such as pyridine or triethylamine. This method also results in the formation of the desired ester product .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using similar reaction conditions as described above. The choice of catalyst and reaction conditions can be optimized to maximize yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 9-hydroxyfluorene-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 9-ketofluorene-9-carboxylate or 9-carboxyfluorene-9-carboxylate.
Reduction: Formation of benzyl 9-hydroxyfluorene-9-methanol.
Substitution: Formation of various substituted this compound derivatives.
Aplicaciones Científicas De Investigación
Benzyl 9-hydroxyfluorene-9-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of materials with specific optical or electronic properties.
Mecanismo De Acción
The mechanism of action of benzyl 9-hydroxyfluorene-9-carboxylate depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
9-Hydroxyfluorene-9-carboxylic acid: Lacks the benzyl ester group, making it less lipophilic.
Benzyl 9-ketofluorene-9-carboxylate: Contains a ketone group instead of a hydroxyl group, altering its reactivity.
Benzyl 9-hydroxyfluorene-9-methanol: Contains an alcohol group instead of a carboxylate group, affecting its solubility and reactivity.
Uniqueness
Benzyl 9-hydroxyfluorene-9-carboxylate is unique due to its combination of a benzyl ester group and a hydroxyl group on the fluorene core. This structural arrangement imparts specific chemical and physical properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C21H16O3 |
|---|---|
Peso molecular |
316.3 g/mol |
Nombre IUPAC |
benzyl 9-hydroxyfluorene-9-carboxylate |
InChI |
InChI=1S/C21H16O3/c22-20(24-14-15-8-2-1-3-9-15)21(23)18-12-6-4-10-16(18)17-11-5-7-13-19(17)21/h1-13,23H,14H2 |
Clave InChI |
CMQXSSBMCCNCDT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)C2(C3=CC=CC=C3C4=CC=CC=C42)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Iodo-6-methylsulfonyloxy-4,8-dioxabicyclo[3.3.0]octane](/img/structure/B13991639.png)
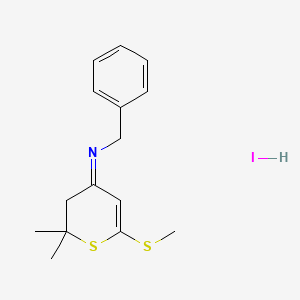
![3-bromo-6-propan-2-yl-5H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B13991648.png)
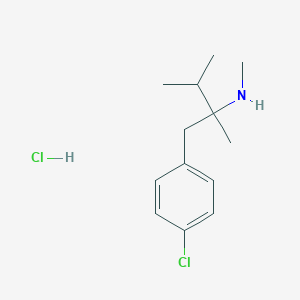
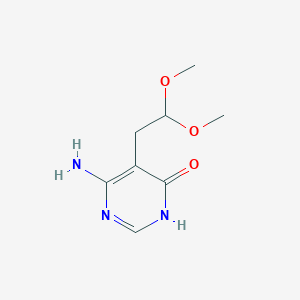
![2-[(Diphenylmethyl)sulfanyl]ethanethiol](/img/structure/B13991657.png)

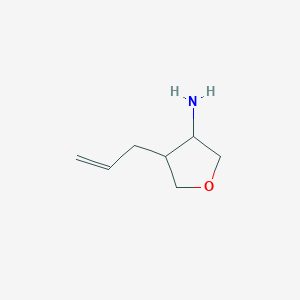
![Ethyl 6-oxo-2-phenyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate](/img/structure/B13991682.png)
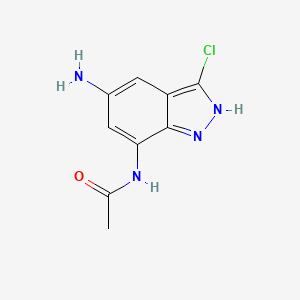
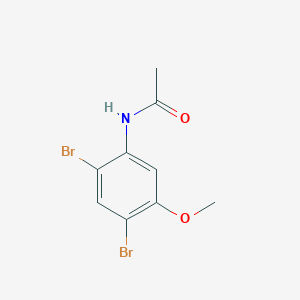
![1-Chloro-4-[1-chloro-2-(phenylsulfonyl)ethyl]benzene](/img/structure/B13991707.png)
